molecular formula C16H11ClN2O2 B2399614 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone CAS No. 477851-18-6

4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone

Cat. No. B2399614
CAS RN: 477851-18-6
M. Wt: 298.73
InChI Key: YTHOKWNSDCDTRB-UVTDQMKNSA-N
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Description

4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone is a chemical compound with the CAS number 477851-18-6 . It is offered by various chemical suppliers for research and pharmaceutical testing .


Molecular Structure Analysis

The molecular structure analysis of 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone is not explicitly mentioned in the retrieved information .


Chemical Reactions Analysis

The chemical reactions involving 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone are not explicitly mentioned in the retrieved information .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone, such as its boiling point, melting point, density, molecular formula, molecular weight, and toxicity information, can be found on various chemical databases .

Scientific Research Applications

Photochemical Synthesis and Larvicidal Activity : A study on the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, a closely related chemical structure, highlighted its potential in producing bioactive molecules. These compounds exhibited larvicidal activity against Aedes aegypti, suggesting a potential application in controlling mosquito populations and mitigating disease transmission (Sampaio et al., 2023).

Catalysis and Organic Synthesis : The palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones for synthesizing 4-aminomethylidene isoxazolone derivatives was reported. This highlights the utility of isoxazolone frameworks in organic synthesis, providing a novel protocol for constructing 4-aminomethylidene isoxazolones (Zhu et al., 2019).

Anticancer and Electrochemical Properties : Research into green synthesis methods for 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones revealed their significant anticancer activity against lung cancer cells, alongside promising electrochemical behavior indicating potential as novel drug-like candidates or antioxidants (Badiger et al., 2022).

Cytotoxic Activities Evaluation : A study synthesized various isoxazolone derivatives and evaluated their cytotoxic activities, providing insights into their potential use in cancer treatment. The research illustrates the chemical versatility and applicability of isoxazolone compounds in developing therapeutic agents (Rollas et al., 2011).

Crystallographic and Theoretical Studies : Crystallographic analysis of arylidene-isoxazolone compounds, including 3-phenyl-4-(arylidene)isoxazol-5(4H)-ones, has been conducted to understand their molecular structure, electrostatic potential maps, and thermodynamic energy. Such studies are crucial for designing molecules with desired physical and chemical properties for various applications (Brancatelli et al., 2011).

Safety And Hazards

The safety and hazards associated with 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone are not explicitly mentioned in the retrieved information .

Future Directions

The future directions for the research and application of 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone are not explicitly mentioned in the retrieved information .

properties

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]-3-phenyl-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)18-10-14-15(19-21-16(14)20)11-4-2-1-3-5-11/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPKYGRAKKVLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)ON2)C=NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone

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